N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a complex organic compound with significant potential in scientific research. It is characterized by a molecular formula of and a molecular weight of approximately 455.55 g/mol. This compound is notable for its unique structural features, which include a benzodioxole moiety and a thiazole derivative, making it of interest in various fields such as medicinal chemistry and pharmacology.
This compound falls under the category of organic sulfur compounds and can be classified as a thiazole derivative due to the presence of sulfur in its structure. It also exhibits characteristics typical of amides due to the presence of the propanamide functional group.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide involves several steps that typically include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are essential for replicating these synthesis methods but are not provided in detail in the available literature.
The molecular structure can be represented using various notations such as SMILES and InChI:
C[C@H](N)C(=O)N1C(=O)C2=C(C=CC=C2)C(=S)N(C1=O)C(=C)C=C(C=C)C=C(C=C)C=C
This notation encapsulates the arrangement of atoms and bonds within the molecule.
The compound has a complex three-dimensional structure that can be analyzed using computational chemistry tools such as molecular dynamics simulations or docking studies to predict its behavior in biological systems .
The compound may participate in various chemical reactions typical for amides and thiazoles, including:
Technical details regarding specific reaction conditions are necessary for practical applications but are not extensively documented in the current literature.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide can be hypothesized based on its structural features:
Data from docking studies indicate potential binding affinities with targets such as SARS-CoV-2 main protease .
The physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights but are not comprehensively available.
N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-y]sulfanyl}propanamide has potential applications in:
Research into this compound continues to evolve as new methodologies and applications are explored within the scientific community .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: